

Technical Guide: Physical and Chemical Properties of Bumetanide-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Bumetanide-d5**. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this isotopically labeled compound.

Core Physical and Chemical Properties

Bumetanide-d5, the deuterated analog of the potent loop diuretic Bumetanide, is primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of five deuterium atoms on the phenoxy ring provides a distinct mass shift, enabling precise and accurate quantification of Bumetanide in complex biological matrices by mass spectrometry.

Quantitative Data Summary

The key physical and chemical properties of **Bumetanide-d5** are summarized in the table below for easy reference and comparison.



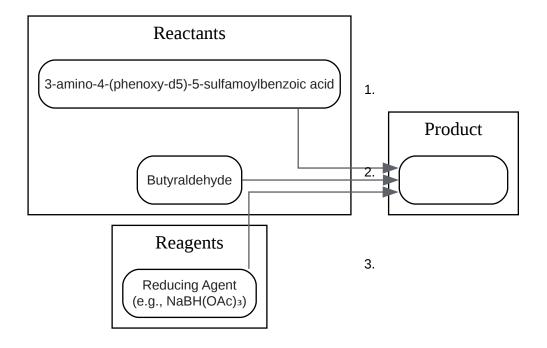
Property	Value	Reference
Chemical Name	3-(aminosulfonyl)-5- (butylamino)-4-(phenoxy-d5)- benzoic acid	N/A
Synonyms	3-(Butylamino)-4-(phenoxy- d5)-5-sulfamoylbenzoic acid	N/A
CAS Number	1216739-35-3	[1][2]
Molecular Formula	C17H15D5N2O5S	[1][2]
Formula Weight	369.45 g/mol	[1]
Melting Point	230 - 231 °C	[1]
Appearance	Solid	[2]
Purity	≥99% deuterated forms (d1-d5)	[1]
Solubility	DMF: 33 mg/mLDMSO: 25 mg/mLEthanol: 14 mg/mL	[2]
InChI Key	MAEIEVLCKWDQJH- UPKDRLQUSA-N	[2]

Experimental Protocols Synthesis of Bumetanide-d5

While a detailed, step-by-step synthesis protocol for **Bumetanide-d5** is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from patents describing the synthesis of deuterated N-butyl bumetanide. The general approach involves the reductive amination of 3-amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid with butyraldehyde, using a deuterated reducing agent to introduce the butyl group. A more direct approach would be the alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a deuterated butylating agent. A generalized synthetic scheme is presented below.

Reaction Scheme:





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Caption: Generalized synthetic scheme for **Bumetanide-d5**.

Methodology:

- Starting Material: The synthesis would commence with 3-amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid. The phenoxy-d5 moiety is the key structural feature of the final product.
- Reductive Amination: The starting material is reacted with butyraldehyde in a suitable solvent.
- Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added
 to the reaction mixture to reduce the intermediate imine to the secondary amine, yielding
 Bumetanide-d5.
- Purification: The crude product is then purified using standard techniques, such as recrystallization or column chromatography, to obtain high-purity **Bumetanide-d5**.



Quantification of Bumetanide in Human Plasma using LC-MS/MS with Bumetanide-d5 as an Internal Standard

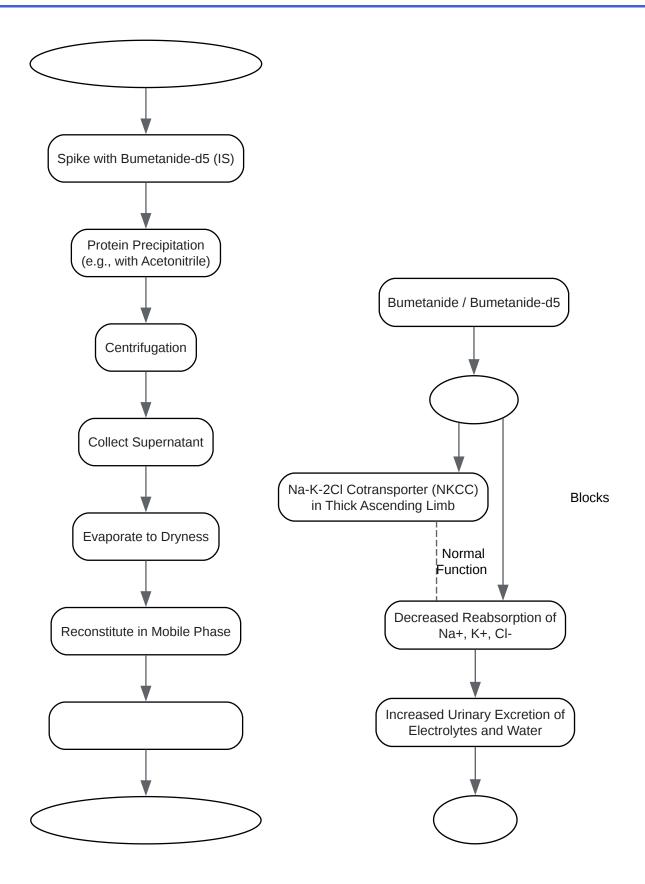
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bumetanide in human plasma, employing **Bumetanide-d5** as the internal standard.

Materials and Reagents:

- · Bumetanide reference standard
- Bumetanide-d5 internal standard (IS)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Experimental Workflow:





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References

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